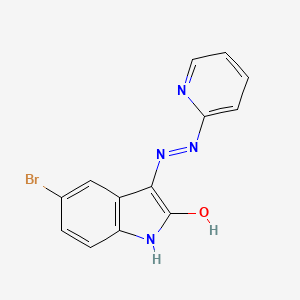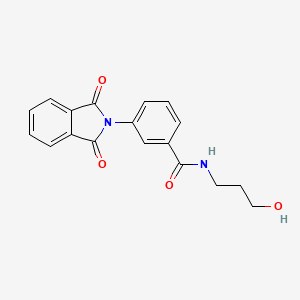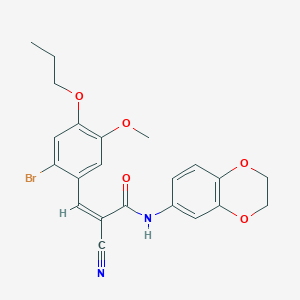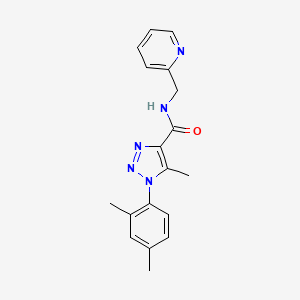
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide, also known as MBZM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a furamide derivative of benzothiadiazole and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide acts as a positive allosteric modulator of the benzodiazepine receptor. It enhances the binding of the neurotransmitter gamma-aminobutyric acid (GABA) to the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in the anxiolytic, sedative, and muscle relaxant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been found to have muscle relaxant effects. In addition, this compound has been shown to have anticonvulsant effects and to enhance the effects of other anticonvulsant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide in lab experiments is its high affinity for the benzodiazepine receptor, which makes it a useful tool for studying the receptor's function. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of the compound in experiments.
Direcciones Futuras
There are several future directions for research on 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide. One area of interest is the development of new compounds that have similar or improved effects compared to this compound. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of anxiety disorders and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the benzodiazepine receptor.
Métodos De Síntesis
The synthesis of 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide involves the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 3-chlorobenzoyl chloride in the presence of triethylamine and then reacting the resulting intermediate with furfurylamine. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been widely studied for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience, where this compound has been shown to have a high affinity for the benzodiazepine receptor. This receptor is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound has been found to have anxiolytic, sedative, and muscle relaxant effects in animal models.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-5-6-13-17(22-25-21-13)16(10)20-18(23)15-8-7-14(24-15)11-3-2-4-12(19)9-11/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZQESFZURVEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387444 |
Source


|
| Record name | 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6191-69-1 |
Source


|
| Record name | 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-4-pyridinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5021984.png)

![N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5021993.png)

![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B5022003.png)
![2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5022004.png)


![1-nitro-4-[(phenylthio)methoxy]benzene](/img/structure/B5022028.png)

![2-(4-methoxyphenyl)-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5022048.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5022075.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)